molecular formula C10H9N3O4 B13106750 (2S)-2-Amino-3-(4-cyano-2-nitrophenyl)propanoic acid

(2S)-2-Amino-3-(4-cyano-2-nitrophenyl)propanoic acid

Cat. No.: B13106750
M. Wt: 235.20 g/mol
InChI Key: PWAANDSNQHWUET-QMMMGPOBSA-N
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Description

(2S)-2-Amino-3-(4-cyano-2-nitrophenyl)propanoic acid is an organic compound that features both amino and nitro functional groups

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of (2S)-2-Amino-3-(4-cyano-2-nitrophenyl)propanoic acid can be achieved through several synthetic routes. One common method involves the use of a Suzuki–Miyaura coupling reaction, which is a widely-applied transition metal-catalyzed carbon–carbon bond-forming reaction . This reaction typically employs organoboron reagents and palladium catalysts under mild and functional group-tolerant conditions.

Industrial Production Methods

Industrial production of this compound may involve large-scale Suzuki–Miyaura coupling reactions, utilizing optimized reaction conditions to ensure high yield and purity. The choice of reagents, catalysts, and solvents, as well as reaction temperature and time, are critical factors in the industrial synthesis process.

Chemical Reactions Analysis

Types of Reactions

(2S)-2-Amino-3-(4-cyano-2-nitrophenyl)propanoic acid undergoes various chemical reactions, including:

Common Reagents and Conditions

    Oxidation: Hydrogen gas and palladium catalyst.

    Reduction: Lithium aluminum hydride (LiAlH4).

    Substitution: Various nucleophiles depending on the desired substitution product.

Major Products Formed

    Oxidation: Formation of an amino derivative.

    Reduction: Formation of an amine derivative.

    Substitution: Formation of various substituted derivatives.

Mechanism of Action

The mechanism of action of (2S)-2-Amino-3-(4-cyano-2-nitrophenyl)propanoic acid involves its interaction with specific molecular targets and pathways. The compound may bind to enzymes or receptors, altering their activity and leading to various biological effects . The exact molecular targets and pathways depend on the specific application and context in which the compound is used.

Comparison with Similar Compounds

Similar Compounds

Uniqueness

(2S)-2-Amino-3-(4-cyano-2-nitrophenyl)propanoic acid is unique due to the presence of both amino and nitro functional groups, which provide distinct reactivity and potential applications compared to similar compounds. Its specific combination of functional groups allows for a wide range of chemical transformations and applications in various fields.

Properties

Molecular Formula

C10H9N3O4

Molecular Weight

235.20 g/mol

IUPAC Name

(2S)-2-amino-3-(4-cyano-2-nitrophenyl)propanoic acid

InChI

InChI=1S/C10H9N3O4/c11-5-6-1-2-7(4-8(12)10(14)15)9(3-6)13(16)17/h1-3,8H,4,12H2,(H,14,15)/t8-/m0/s1

InChI Key

PWAANDSNQHWUET-QMMMGPOBSA-N

Isomeric SMILES

C1=CC(=C(C=C1C#N)[N+](=O)[O-])C[C@@H](C(=O)O)N

Canonical SMILES

C1=CC(=C(C=C1C#N)[N+](=O)[O-])CC(C(=O)O)N

Origin of Product

United States

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